4-Amino-3-cyano-N~1~,N'~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide
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Overview
Description
4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide is a complex organic compound characterized by its unique structure, which includes amino, cyano, and diphenyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexene derivatives with amino and cyano groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methyl-1-naphthol
- 4-Amino-3-cyano-1-N,1-N’-diphenylcyclohex-3-ene-1,1-dicarboxamide
Uniqueness
4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
88321-42-0 |
---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-amino-3-cyano-1-N,1-N'-diphenylcyclohex-3-ene-1,1-dicarboxamide |
InChI |
InChI=1S/C21H20N4O2/c22-14-15-13-21(12-11-18(15)23,19(26)24-16-7-3-1-4-8-16)20(27)25-17-9-5-2-6-10-17/h1-10H,11-13,23H2,(H,24,26)(H,25,27) |
InChI Key |
GTFYUJZBHAUJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1N)C#N)(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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